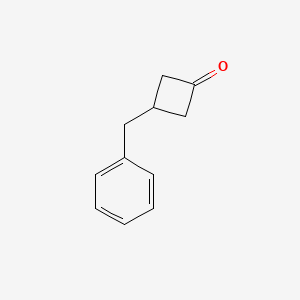

3-Benzylcyclobutanone

Description

Significance of Cyclobutanone (B123998) Scaffolds as Synthetic Intermediates

Cyclobutanone scaffolds serve as versatile building blocks in the synthesis of a wide array of organic molecules. mdpi.com Their utility stems from the inherent ring strain, which can be strategically harnessed to drive various chemical transformations. bohrium.com These strained rings can undergo a variety of ring-opening, ring-expansion, and rearrangement reactions, providing access to diverse carbocyclic and heterocyclic systems. bohrium.comcaltech.edu The incorporation of a cyclobutane (B1203170) motif can also impart unique three-dimensional structural features to molecules, which is of particular interest in medicinal chemistry for the development of novel therapeutic agents. nih.govnih.gov For instance, cyclobutane-containing compounds have been explored as antagonists for integrins, a class of cell surface receptors involved in various physiological and pathological processes. rsc.org

Overview of Ring Strain and Reactivity in Cyclobutanone Systems

The chemistry of cyclobutanones is dominated by the substantial ring strain present in the four-membered ring. fiveable.meliskonchem.com The internal bond angles in cyclobutanone are constrained to approximately 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. liskonchem.com This angle strain, coupled with torsional strain, destabilizes the molecule and renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack compared to its less-strained counterparts like cyclohexanone. fiveable.meliskonchem.com This heightened reactivity makes cyclobutanones valuable in a variety of chemical reactions, including catalytic and addition reactions. liskonchem.com The relief of this ring strain is a powerful thermodynamic driving force for many reactions involving cyclobutanones. fiveable.me

Furthermore, the ring strain in cyclobutanones significantly influences their photochemical behavior. nih.govrsc.org Upon UV excitation, the barrier for α-carbon-carbon bond cleavage in the excited singlet state is considerably lower in cyclobutanone compared to larger cyclic ketones. nih.govrsc.org This property has been exploited in various photochemical transformations.

Historical Context of Cyclobutanone Derivatives in Organic Synthesis

The first synthesis of the parent compound, cyclobutanone, was achieved by the Russian chemist Nikolai Kischner from cyclobutanecarboxylic acid, albeit in low yield. wikipedia.org Early methods for preparing cyclobutanone and its derivatives were often cumbersome and inefficient. wikipedia.org Over the years, numerous, more efficient synthetic routes have been developed. These include the reaction of diazomethane (B1218177) with ketene (B1206846), the rearrangement of oxaspiropentane, and the dialkylation of 1,3-dithiane (B146892) followed by deprotection. wikipedia.orgorgsyn.orgorgsyn.org The development of these methods has made cyclobutanone derivatives more accessible, paving the way for their broader application in organic synthesis. organic-chemistry.orgacs.org The unique reactivity of these compounds has been increasingly exploited in recent decades, leading to innovative strategies for the synthesis of complex natural products and other biologically active molecules. bohrium.comacs.org

Structure

3D Structure

Propriétés

IUPAC Name |

3-benzylcyclobutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQLIYHFLAJTTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzylcyclobutanone and Its Derivatives

Direct Synthesis Approaches

Direct methods for the synthesis of the 3-benzylcyclobutanone core primarily involve the formation of the cyclobutane (B1203170) ring through various cyclization strategies.

Cyclization Reactions for Four-Membered Ring Formation

The construction of the strained four-membered ring of cyclobutanone (B123998) derivatives can be achieved through several powerful reactions, including [2+2] cycloadditions, carbene-mediated cyclizations, and metal-promoted cyclizations.

[2+2] cycloaddition reactions are a cornerstone for the synthesis of four-membered rings, involving the reaction of two alkene components to form a cyclobutane ring. fiveable.mecsic.es These reactions can be initiated thermally, photochemically, or through transition-metal catalysis. fiveable.mecsic.esnih.gov In the context of this compound synthesis, a key strategy involves the cycloaddition of a ketene (B1206846) or ketene equivalent with an appropriately substituted alkene. For instance, the reaction of dichloroketene, generated in situ, with allylbenzene (B44316) represents a common approach. The resulting dichlorocyclobutanone can then be dehalogenated to afford the target cyclobutanone. psu.edu The stereochemistry of the starting materials is often preserved in the product, making this a stereospecific process. fiveable.me

Recent advancements have focused on visible-light organophotocatalysis for [2+2] cycloadditions, offering a milder and more environmentally friendly alternative to traditional methods. nih.govmdpi.com These reactions often utilize organic cyanoarene photocatalysts to promote the cycloaddition of styrenes and other activated alkenes. nih.gov

| Reactants | Conditions | Product | Yield (%) | Reference |

| Allylbenzene, Trichloroacetyl chloride, Phosphorus oxychloride, Zinc-copper couple | Diethyl ether, reflux | 3-Benzyl-2,2-dichlorocyclobutanone | Not specified | dicp.ac.cn |

| 3-Benzyl-2,2-dichlorocyclobutanone, Zinc dust | Acetic acid, 80 °C | This compound | Not specified | dicp.ac.cn |

| para-Nitrostyrene, 4CzIPN photocatalyst | Visible light | [2+2] cycloadduct | 93% conversion | nih.gov |

Carbene-mediated reactions provide another avenue for the construction of cyclobutane rings. These reactions typically involve the insertion of a carbene into a carbon-carbon or carbon-hydrogen bond. Migratory insertion of a benzylidene carbene ligand into an arylpalladium(II) species can generate η³-benzylpalladium intermediates which then cyclize to form five- and six-membered rings. While not directly forming a cyclobutanone, this methodology highlights the utility of carbene intermediates in cyclization cascades. nih.gov

More relevant to cyclobutanone synthesis, copper(I)-carbene intermediates can participate in [3+2]-cyclization reactions with pyridine (B92270) derivatives to form indolizine (B1195054) structures. rsc.org While this specific example leads to a five-membered ring, the principle of metal-carbene mediated cyclization is a key concept in the synthesis of various cyclic systems.

A well-established method for the synthesis of 3-substituted cyclobutanones involves the use of a zinc-copper couple. dicp.ac.cnrsc.orgsci-hub.seresearchgate.net This protocol typically involves the reaction of an alkene with trichloroacetyl chloride in the presence of a zinc-copper couple, followed by reductive dehalogenation of the resulting dichlorocyclobutanone. dicp.ac.cnresearchgate.net For example, the synthesis of this compound can be achieved by reacting allylbenzene with trichloroacetyl chloride and phosphorus oxychloride in the presence of a zinc-copper couple, followed by treatment with zinc dust in acetic acid. dicp.ac.cn This method is also applicable to the synthesis of various other 3-substituted cyclobutanones. researchgate.net

The Simmons-Smith reaction, which utilizes a zinc-copper couple to generate a carbenoid from diiodomethane, is a classic method for cyclopropanation but also finds applications in ring-expansion strategies to access cyclobutanones. sci-hub.se

| Alkene | Reagents | Product | Yield (%) | Reference |

| Allylbenzene | 1. Trichloroacetyl chloride, POCl₃, Zn-Cu couple; 2. Zn, AcOH | This compound | Not specified | dicp.ac.cn |

| 2-Bromo-4-methyl-1-vinylbenzene | 1. CCl₃COCl, P(O)Cl₃, Zn-Cu couple; 2. Zn, AcOH | 3-(2-Bromo-4-methylphenyl)cyclobutan-1-one | 68% | researchgate.net |

Functional Group Interconversions on Existing Cyclobutanone Frameworks

An alternative to de novo ring construction is the modification of a pre-existing cyclobutanone core. This approach allows for the introduction of various functionalities onto the four-membered ring.

The oxidation of a corresponding 3-benzylcyclobutanol (B1377034) provides a direct route to this compound. This transformation is a standard functional group interconversion in organic synthesis. pearson.com Various oxidizing agents can be employed for this purpose, with Jones' reagent being a common choice for the oxidation of secondary alcohols to ketones. cdnsciencepub.com For instance, 3-phenylsulfonylcyclobutanol can be oxidized to 3-phenylsulfonylcyclobutanone using Jones' reagent. cdnsciencepub.com This methodology is broadly applicable to the synthesis of various substituted cyclobutanones from their corresponding cyclobutanol (B46151) precursors.

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

| 3-Phenylsulfonylcyclobutanol | Jones' reagent | 3-Phenylsulfonylcyclobutanone | 56% | cdnsciencepub.com |

| 3-Alkyl-3-phenylsulfonylcyclobutanols | Jones' reagent | 3-Alkyl-3-phenylsulfonylcyclobutanones | Not specified | cdnsciencepub.com |

Derivatization of Cyclobutanone Precursors

One of the most direct conceptual approaches to this compound involves the introduction of a benzyl (B1604629) group onto a pre-existing cyclobutanone ring. This is typically achieved through the alkylation of a cyclobutanone enolate or its equivalent with a suitable benzyl halide.

Palladium-catalyzed asymmetric allylic alkylation has been explored for the synthesis of α-quaternary cyclobutanones. beilstein-journals.orgnih.gov While not a direct synthesis of this compound, the methodology of alkylating a cyclobutanone derivative, such as an allyl 1-alkyl-2-oxocyclobutanecarboxylate, with benzyl bromide demonstrates a viable strategy for forming the crucial carbon-carbon bond. beilstein-journals.orgnih.gov The reaction proceeds by generating a palladium-enolate which is then alkylated.

Another approach involves the alkylation of cyclobutanone β-ketoesters. These substrates can be deprotonated to form an enolate, which is subsequently reacted with benzyl bromide to introduce the benzyl substituent. nih.gov This method offers a versatile entry point to 2-benzyl-2-carboxycyclobutanone derivatives, which can then be decarboxylated to afford the desired this compound.

Precursor-Based Synthesis and Derivatization

Instead of starting with a cyclobutanone, the four-membered ring can be constructed from acyclic precursors already bearing the benzyl moiety.

Synthesis from Allylbenzene Derivatives

A common method for the synthesis of cyclobutanones involves the [2+2] cycloaddition of a ketene or ketene equivalent with an alkene. For the preparation of this compound, allylbenzene serves as a suitable alkene partner. The reaction with dichloroketene, generated in situ from trichloroacetyl chloride and a zinc-copper couple, yields a dichlorinated cyclobutanone intermediate. Subsequent reductive dehalogenation, typically with zinc powder, affords this compound. dicp.ac.cn This two-step process provides a reliable route to the target compound. A reported synthesis of this compound O-benzoyl oxime from allylbenzene via this cycloaddition followed by oximation and benzoylation proceeds in a multi-step sequence. dicp.ac.cn

Synthesis from Dibromopropane Precursors

An alternative cyclization strategy utilizes 1,3-dihaloalkanes. Specifically, 2-benzyl-1,3-dibromopropane can be converted to this compound. The synthesis involves the treatment of 2-benzyl-1,3-dibromopropane with methyl methylsulfanylmethyl sulfoxide (B87167) in the presence of a base. This reaction proceeds through the formation of an intermediate which, upon acid hydrolysis, yields this compound. thieme-connect.de This method has been reported to produce this compound in a 68% yield. thieme-connect.de

Stereoselective and Asymmetric Synthesis

The development of methods to control the stereochemistry of this compound and its derivatives is crucial for their application in the synthesis of complex chiral molecules. These approaches primarily rely on the use of chiral auxiliaries or enantioselective reagents and catalysts.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. williams.edu In the context of this compound synthesis, chiral auxiliaries can be attached to a cyclobutanone precursor to control the diastereoselectivity of alkylation.

For instance, Evans-type oxazolidinone auxiliaries have been successfully employed. nih.goviupac.org An N-acylated oxazolidinone attached to a γ-lactam scaffold was alkylated with benzyl bromide, demonstrating the directing effect of the chiral auxiliary. nih.gov Similarly, non-cross-linked polystyrene-supported 2-imidazolidinone chiral auxiliaries have been used for the asymmetric alkylation with benzyl bromide, achieving excellent diastereoselectivity (>99% de). beilstein-journals.org The following table summarizes representative results for the diastereoselective alkylation using chiral auxiliaries.

| Chiral Auxiliary | Electrophile | Base | Yield (%) | Diastereomeric Excess (de, %) | Reference |

|---|---|---|---|---|---|

| (S)-4-phenyl-2-oxazolidinone (on a γ-lactam) | Benzyl bromide | - | Lower than other electrophiles | >90 | nih.gov |

| NCPS-supported 2-imidazolidinone | Benzyl bromide | NaHMDS | 32 | >99 | beilstein-journals.org |

| NCPS-supported 2-imidazolidinone | Benzyl bromide | LDA | 25 | >99 | beilstein-journals.org |

Enantioselective Deprotonation Approaches

A powerful strategy for the asymmetric synthesis of cyclic ketones involves the enantioselective deprotonation of a prochiral ketone using a chiral lithium amide base, followed by trapping of the resulting chiral enolate. psu.edunih.gov This approach can be applied to create enantioenriched cyclobutanones.

The deprotonation of a prochiral 3-substituted cyclobutanone with a chiral lithium amide, such as one derived from a C2-symmetric bis-phenylethylamine, can generate a chiral enolate. psu.edu Subsequent quenching of this enolate with an electrophile, or in the context of creating this compound, the deprotonation of this compound itself can lead to further functionalization while retaining the chiral information. The efficiency of these reactions, in terms of enantiomeric excess (ee), is highly dependent on the structure of the chiral base, the substrate, and the reaction conditions, including the presence of additives like lithium chloride. psu.edu

The following table presents examples of enantioselective deprotonation of cyclic ketones using chiral lithium amides, illustrating the potential of this method for accessing chiral cyclobutanone derivatives.

| Substrate | Chiral Lithium Amide | Quench Protocol | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Oxabicyclic [3.2.1] ketone 6 | bis-phenylethylamide 1 | in situ quench (ISQ) with Me3SiCl | 78 | 82 | psu.edu |

| Cyclohexene oxide | Lithium (1R,2S)-N-methyl-1-phenyl-2-pyrrolidinylpropanamide | - | - | 93 | nih.gov |

Biocatalytic Synthesis and Resolution Techniques

The application of biocatalysis in the synthesis of chiral molecules has gained significant traction as a sustainable and highly selective alternative to traditional chemical methods. Enzymes, operating under mild conditions, can afford products with high enantiomeric purity, often circumventing the need for complex protection and deprotection steps. In the context of this compound and its derivatives, biocatalytic methods, particularly those involving enzymatic desymmetrization, have been explored.

One of the prominent biocatalytic strategies applied to 3-substituted cyclobutanones is the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a ketone into a lactone. When applied to a prochiral ketone such as this compound, the use of a stereoselective Baeyer-Villiger monooxygenase (BVMO) can lead to the formation of an enantioenriched γ-lactone. This transformation serves as a desymmetrization reaction, where a non-chiral starting material is converted into a chiral product.

Research in this area has demonstrated the feasibility of using whole-cell biocatalysts and isolated enzymes for the oxidation of this compound. For instance, studies have shown that different microbial sources can exhibit complementary stereoselectivities, providing access to either the (S)- or (R)-enantiomer of the resulting lactone.

In a notable study, the oxidation of this compound was carried out using whole cells of Acinetobacter calcoaceticus NCIMB 9871, which resulted in the preferential formation of the (S)-lactone. psu.edu Conversely, when monooxygenases (MO1 and MO2) isolated from Pseudomonas putida NCIMB 10007 were employed, the reaction yielded the (R)-lactone, albeit with lower enantiomeric excess. psu.edu These findings highlight the potential of screening different biocatalysts to control the stereochemical outcome of the reaction.

The data from these biocatalytic oxidations of this compound are summarized in the table below.

Further research into the biocatalytic Baeyer-Villiger oxidation of related compounds, such as 3-phenylcyclobutanone (B1345705), has expanded the toolbox of available enzymes. A screening of various BVMOs for the desymmetrization of 3-phenylcyclobutanone demonstrated that several enzymes could catalyze the reaction with high conversion rates and enantioselectivities. uniovi.es These findings suggest a broad potential for applying these biocatalysts to a range of 3-aryl substituted cyclobutanones.

The results from the biocatalytic oxidation of 3-phenylcyclobutanone are presented in the following table.

While the direct enzymatic resolution of racemic this compound has not been extensively reported, the successful application of lipases in the resolution of other cyclobutane derivatives, such as cyclobutane alcohols, suggests a potential avenue for future research. uniovi.es Kinetic resolution, where one enantiomer of a racemic mixture reacts faster in an enzyme-catalyzed reaction, could potentially be applied to derivatives of this compound, such as the corresponding alcohol obtained by reduction of the ketone.

The use of biocatalysis in the synthesis of derivatives of this compound represents a powerful approach for accessing chiral building blocks. The desymmetrization of the prochiral ketone via Baeyer-Villiger oxidation is a key example of how enzymes can be employed to create stereocenters with high selectivity. Further exploration of different enzyme classes and reaction engineering will likely expand the utility of biocatalysis in the synthesis of this and related compounds.

Chemical Reactivity and Transformation of 3 Benzylcyclobutanone

Ring-Opening Reactions

The inherent ring strain of the cyclobutane (B1203170) core in 3-benzylcyclobutanone makes it a prime candidate for a range of ring-opening reactions. These transformations, often facilitated by catalysts or reagents, lead to the formation of more complex and often more stable acyclic or larger ring systems.

Transition Metal-Catalyzed Ring Opening and Functionalization

Transition metals, with their ability to coordinate to and activate C-C bonds, play a pivotal role in promoting the ring-opening of cyclobutanones. Palladium, rhodium, and nickel catalysts have all been shown to be effective in mediating these transformations, each offering unique mechanistic pathways and leading to a diverse array of products.

Palladium catalysts are well-known for their ability to effect the cleavage of C-C bonds in strained ring systems. In the case of cyclobutanone (B123998) derivatives, this often proceeds through the formation of an oxime, which then undergoes oxidative addition to a Pd(0) species. This is followed by a β-carbon elimination step to generate a reactive alkylpalladium intermediate.

A notable example is the palladium-catalyzed transformation of cyclobutanone O-benzoyloximes into nitriles. This reaction is believed to proceed via the oxidative addition of the N-O bond of the oxime to a Pd(0) catalyst, forming a cyclobutylideneaminopalladium(II) species. Subsequent β-carbon elimination leads to the cleavage of a C-C bond and the formation of an alkylpalladium species, which then undergoes further reactions to yield the nitrile product. The specific products formed are highly dependent on the substituents present on the cyclobutane ring and the ligands employed in the catalytic system.

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ | This compound O-benzoyloxime | 4-Benzyl-4-phenylbutanenitrile | 78 | Nishimura et al. |

| Pd₂(dba)₃ / dppf | This compound O-benzoyloxime | 4-Benzyl-4-phenylbutanenitrile | 85 | Nishimura et al. |

Table 1: Palladium-Catalyzed C-C Bond Cleavage of a this compound Derivative. This table summarizes the yields of the nitrile product obtained from the palladium-catalyzed ring-opening of this compound O-benzoyloxime using different catalyst systems.

Rhodium catalysts offer a distinct pathway for the transformation of cyclobutanones, often leading to ring-expansion products. The mechanism is thought to involve the oxidative addition of the rhodium(I) catalyst into a C-C bond of the cyclobutanone to form a rhodacyclopentanone intermediate. This intermediate can then undergo various transformations, including β-hydride elimination and reductive elimination, to afford larger ring systems.

For instance, rhodium(I) complexes have been shown to catalyze the intramolecular annulation of 1,5-enyne-tethered cyclobutanones. In the case of 3-benzyl-substituted substrates, this reaction proceeds with excellent yield and enantioselectivity, leading to the formation of complex polycyclic scaffolds. The benzyl (B1604629) group at the 3-position has been shown to be well-tolerated in these transformations.

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| [Rh(cod)Cl]₂ / (R)-BINAP | 3-Benzyl-3-(pent-4-en-1-yl)cyclobutanone | Chiral polycyclic product | 92 | 98 | Dong et al. |

| [Rh(cod)₂]BF₄ / (S)-MeO-BIPHEP | 3-(4-Methoxybenzyl)-3-(pent-4-en-1-yl)cyclobutanone | Chiral polycyclic product | 95 | 99 | Dong et al. |

Table 2: Rhodium-Catalyzed Annulations of 3-Benzyl-Substituted Cyclobutanones. This table presents the yields and enantioselectivities for the rhodium-catalyzed intramolecular cyclizations of 3-benzyl-substituted cyclobutanones tethered to a 1,5-enyne.

Nickel catalysts provide another avenue for the ring expansion of cyclobutanones. A notable transformation is the nickel-catalyzed intermolecular insertion of alkynes into the cyclobutanone ring to form cyclohexenones. The proposed mechanism involves the oxidative cyclization of the carbonyl group and the alkyne with a nickel(0) catalyst to form an oxanickelacyclopentene intermediate. This is followed by a β-carbon elimination, which results in ring expansion to a seven-membered nickelacycle. Subsequent reductive elimination furnishes the cyclohexenone product and regenerates the nickel(0) catalyst. While not explicitly demonstrated with this compound, the reaction has been shown to be effective with the closely related 3-methyl-3-phenylcyclobutanone, suggesting its applicability to the benzyl-substituted analog.

| Catalyst System | Substrate | Alkyne | Product | Yield (%) | Reference |

| Ni(cod)₂ / PCy₃ | 3-Methyl-3-phenylcyclobutanone | 4-Octyne | 5,6-Diethyl-3-methyl-3-phenylcyclohex-2-en-1-one | 95 | Murakami et al. |

| Ni(cod)₂ / P(o-tolyl)₃ | 3-Methyl-3-phenylcyclobutanone | Diphenylacetylene | 3-Methyl-3,5,6-triphenylcyclohex-2-en-1-one | 88 | Murakami et al. |

Table 3: Nickel-Catalyzed Intermolecular Alkyne Insertion into a 3-Arylcyclobutanone. This table shows the yields of cyclohexenone products from the nickel-catalyzed reaction of 3-methyl-3-phenylcyclobutanone with different alkynes.

Acid-Catalyzed Rearrangements and Ring Expansion Reactions

Under acidic conditions, cyclobutanones can undergo a variety of rearrangements and ring expansion reactions. The specific outcome is often dependent on the substitution pattern of the cyclobutanone and the nature of the acid catalyst. For α-vinylcyclobutanones, for example, treatment with a Lewis acid like boron trifluoride etherate can lead to the formation of linear dienones or, with higher acid concentrations, cyclopentenones via a Nazarov cyclization.

While specific studies on the acid-catalyzed rearrangement of this compound are limited, it is plausible that protonation of the carbonyl oxygen would generate a carbocationic intermediate that could undergo a 1,2-hydride or 1,2-benzyl shift, potentially leading to ring-expanded or rearranged products. The stability of the benzylic carbocation would likely play a significant role in directing the reaction pathway.

Base-Induced Ring Cleavage Processes

The presence of a base can also induce the ring cleavage of cyclobutanones. The mechanism often involves the formation of an enolate, which can then trigger the cleavage of a C-C bond to relieve ring strain. For instance, the treatment of certain cyclobutanones with a strong base can lead to the formation of a cyclopropanone (B1606653) intermediate via a Favorskii-type rearrangement, which then undergoes ring opening.

In the case of 2-vinylcyclobutanones, alkoxide-induced ring opening has been observed to proceed via nucleophilic attack on the carbonyl group, triggering the cleavage of the four-membered ring. The resulting carbanion is stabilized by the adjacent vinyl group. For this compound, a similar base-induced cleavage could be envisioned, where the benzyl group would provide some stabilization to any developing negative charge on the adjacent carbon upon ring opening.

Radical-Mediated Ring Opening Processes

The strained cyclobutane ring in this compound and its derivatives is susceptible to ring-opening reactions under radical conditions. A notable example involves the transformation of cyclobutanone oxime esters. These derivatives can undergo an intramolecular ring-opening process initiated by the formation of an iminyl radical. This process typically involves the selective cleavage of a carbon-carbon bond within the cyclobutane ring. rsc.orgresearchgate.net

For instance, the treatment of cyclobutanone oxime esters with a copper catalyst can induce a radical-mediated intramolecular ring-opening and reconstruction cascade. rsc.orgnrochemistry.com This reaction proceeds through a selective C–C bond cleavage, leading to the formation of new ring systems. While specific studies on this compound oxime esters are not extensively detailed in the reviewed literature, the established reactivity of related cyclobutanone derivatives suggests a similar pathway. The process is generally mild and tolerates a variety of substituents on the cyclobutanone ring. rsc.org

Another approach involves a visible-light-driven photoredox process, which can also initiate the ring-opening of cyclobutanone oxime esters. rsc.orgresearchgate.net This method offers an alternative pathway to generate the key radical intermediates that drive the transformation. The general mechanism for such radical-induced ring-opening of cyclobutanone oximes is outlined in the table below.

| Step | Description | Intermediate |

| 1. Initiation | Formation of an iminyl radical from the cyclobutanone oxime ester. | Iminyl radical |

| 2. Ring Opening | β-scission of the cyclobutane ring, leading to a ring-opened carbon-centered radical. | Carbon-centered radical |

| 3. Subsequent Reactions | The resulting radical can undergo various transformations, such as intramolecular cyclization or intermolecular reactions. | Varies depending on the reaction pathway |

This reactivity highlights the utility of the strained cyclobutane ring as a precursor to more complex molecular architectures through radical-mediated transformations. rsc.org

Carbonyl Group Transformations

The carbonyl group in this compound is a key site for a variety of chemical transformations, including oxidation and reduction reactions, as well as the formation of derivatives like oximes.

The Baeyer-Villiger oxidation is a well-established method for the oxidation of ketones to esters, or in the case of cyclic ketones, to lactones. wikipedia.orgpurechemistry.orgorganic-chemistry.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgmasterorganicchemistry.com In the case of this compound, the Baeyer-Villiger oxidation would be expected to yield a γ-butyrolactone derivative.

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org For this compound, the two possible migrating groups are a secondary carbon (part of the cyclobutane ring) and another secondary carbon (also part of the ring). The regiochemical outcome would depend on the specific reaction conditions and the subtle electronic and steric effects of the benzyl substituent. The reaction proceeds through the formation of a Criegee intermediate. wikipedia.org

| Oxidizing Agent | Expected Product |

| m-CPBA | 4-Benzyldihydrofuran-2(3H)-one or 3-Benzyldihydrofuran-2(3H)-one |

| Peroxyacetic acid | 4-Benzyldihydrofuran-2(3H)-one or 3-Benzyldihydrofuran-2(3H)-one |

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 3-benzylcyclobutanol (B1377034). A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4). mnstate.eduumass.edu The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. umass.edu

The reduction occurs via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon. jconsortium.com Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the alcohol.

| Reducing Agent | Solvent | Product |

| Sodium borohydride (NaBH4) | Methanol or Ethanol | 3-Benzylcyclobutanol |

| Lithium aluminum hydride (LiAlH4) | Diethyl ether or THF | 3-Benzylcyclobutanol |

Ketones like this compound react with hydroxylamine (B1172632) (NH2OH) or its salts to form oximes. nih.govarpgweb.com This condensation reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration. nih.gov

The resulting this compound oxime can be further derivatized to oxime esters. As discussed in section 3.1.4, these oxime esters are valuable precursors for radical-mediated ring-opening reactions. rsc.orgrsc.orgbeilstein-journals.orgbeilstein-journals.org The formation of an iminyl radical from the oxime ester initiates a cascade that leads to the cleavage of the cyclobutane ring. beilstein-journals.org

Reactions at the Alpha-Carbon and Other Reactive Sites

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are acidic and can be functionalized through various reactions.

The enolate of this compound, formed by treatment with a strong base, can react with various electrophiles to introduce substituents at the α-position.

Alpha-Alkylation: The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. libretexts.org Treatment of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate the corresponding enolate. This enolate can then be trapped with an alkyl halide, such as methyl iodide, to introduce an alkyl group at the α-position. pearson.com The regioselectivity of this reaction (alkylation at the C2 vs. C4 position) would be influenced by steric hindrance and the reaction conditions (kinetic vs. thermodynamic control). pearson.com

Alpha-Bromination: The α-position of ketones can be halogenated under either acidic or basic conditions. A common method for α-bromination is the use of N-bromosuccinimide (NBS). nih.govmanac-inc.co.jporganic-chemistry.orgresearchgate.netmasterorganicchemistry.com The reaction of this compound with NBS, often in the presence of a radical initiator or an acid catalyst, would be expected to yield the corresponding α-bromo derivative. researchgate.net These α-haloketones are versatile intermediates for further synthetic transformations. nih.gov

| Reagent | Reaction Type | Product |

| 1. LDA, 2. CH3I | α-Alkylation | 3-Benzyl-2-methylcyclobutanone |

| NBS | α-Bromination | 2-Bromo-3-benzylcyclobutanone |

Aldol (B89426) Reactions and Related Condensations

This compound, as a prochiral ketone, can undergo highly stereoselective aldol reactions with various aldehydes. These reactions are particularly valuable as they can establish multiple contiguous stereocenters in a single step. Organocatalysis has emerged as a powerful tool for the desymmetrization of 3-substituted cyclobutanones through aldol additions. rsc.orgrsc.org

In a notable study, the direct aldol reaction between 3-substituted cyclobutanones and aryl aldehydes was catalyzed by N-Phenylsulfonyl-(S)-proline. This process facilitates the desymmetrization of the cyclobutanone, yielding highly functionalized products with excellent control over three adjacent stereogenic centers. rsc.orgrsc.org The reaction typically proceeds with high diastereoselectivity, favoring the formation of the anti-aldol adduct with a trans relationship between the C2 and C3 substituents on the cyclobutanone ring. rsc.org

The general scheme for this transformation involves the formation of an enamine intermediate between the cyclobutanone and the proline-derived catalyst, which then attacks the aldehyde. The stereochemical outcome is dictated by the catalyst's structure, which shields one face of the enamine, leading to a highly enantioselective attack on the aldehyde.

Table 1: Organocatalyzed Aldol Reaction of 3-Substituted Cyclobutanones with Aryl Aldehydes rsc.org

| Cyclobutanone (R) | Aldehyde (Ar) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Phenyl | 4-Nitrobenzaldehyde | 80 | >95:5 | 99 |

| Phenyl | 4-Chlorobenzaldehyde | 75 | >95:5 | 99 |

| Benzyl | 4-Nitrobenzaldehyde | 72 | >95:5 | 98 |

Note: The data presented is based on reactions of 3-substituted cyclobutanones, providing a model for the reactivity of this compound.

This methodology provides a powerful route to chiral, densely functionalized cyclobutane derivatives, which are valuable building blocks in organic synthesis. researchgate.net

Nitrogen Insertion and Amination Reactions

The strained ring of this compound makes it susceptible to ring-expansion reactions, including those involving nitrogen insertion. These transformations provide access to valuable nitrogen-containing heterocyclic scaffolds, such as γ-lactams (2-pyrrolidinones).

One prominent method is the aza-Baeyer–Villiger rearrangement. This reaction involves the treatment of a cyclobutanone with an aminating agent, leading to the insertion of a nitrogen atom adjacent to the carbonyl group. A mild and effective protocol utilizes O-(diphenylphosphinyl)hydroxylamine (DPPH) for the ring expansion of cyclobutanones to γ-lactams. organic-chemistry.orgorgsyn.org The reaction is proposed to proceed through a Criegee-like intermediate, and the migratory aptitude of the adjacent carbon atoms follows the patterns of the conventional Baeyer-Villiger oxidation. organic-chemistry.org For 3-substituted cyclobutanones, the more substituted α-carbon typically migrates, leading to the corresponding N-H lactam. A specific procedure has been detailed for the reaction of 3-phenylcyclobutanone (B1345705), a close analogue of this compound, providing high yields of the corresponding γ-lactam. orgsyn.org

Another significant transformation is the asymmetric nitrogen insertion into prochiral cyclobutanones, which leads to the formation of cyanocyclopropanes. nih.gov This process involves an initial organocatalyzed condensation of the cyclobutanone with a reagent like diphenylphosphinyl hydroxylamine (DPPH) to form an axially chiral oxime ester. Subsequent treatment with a strong base, such as Lithium bis(trimethylsilyl)amide (LiHMDS), triggers an unusual ring contraction via an intercepted Neber rearrangement. nih.gov This sequence allows for an axial-to-point chirality transfer with high enantiospecificity. Research has shown that various alkyl-substituted cyclobutanones undergo this reaction with excellent yield and good stereochemical induction, demonstrating the viability of this method for substrates like this compound. nih.gov

Table 2: Nitrogen Insertion Reactions of 3-Substituted Cyclobutanones

| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aza-Baeyer-Villiger | 3-Phenylcyclobutanone | 1. DPPH, DMF | 4-Phenylpyrrolidin-2-one | 83 | orgsyn.org |

These nitrogen insertion reactions highlight the utility of this compound as a precursor to structurally diverse and synthetically valuable nitrogen-containing molecules.

Alkylation Reactions and Stereochemical Control

The alkylation of this compound typically proceeds via its enolate, which can be formed by treatment with a suitable base, such as lithium diisopropylamide (LDA). The resulting enolate anion acts as a nucleophile, attacking an alkyl halide in a standard SN2 reaction to form a new carbon-carbon bond at the α-position to the carbonyl group. libretexts.orgyoutube.com

The stereochemical outcome of this alkylation is of critical importance, as the reaction can generate a new stereocenter at the C2 position. The control of this stereochemistry is governed by the facial selectivity of the electrophilic attack on the planar enolate intermediate. The pre-existing stereocenter at C3, bearing the benzyl group, directs the incoming electrophile to one of the two faces of the enolate.

The principles of stereochemical control in nucleophilic additions to 3-substituted cyclobutanones have been studied, particularly in the context of hydride reductions. These studies provide a strong model for understanding the stereocontrol in alkylation reactions. The facial selectivity is primarily dictated by minimizing steric interactions. According to models analogous to the Felkin-Anh model for acyclic systems, the largest substituent on the ring (the benzyl group at C3) will orient itself to minimize interactions with the approaching nucleophile. The attack will preferentially occur from the face opposite to the bulky 3-substituent, leading to the formation of the trans product as the major diastereomer. Torsional strain within the strained cyclobutane ring also plays a significant role in favoring this anti-facial attack.

For the enolate of this compound, the planar enolate moiety will adopt a conformation that minimizes steric hindrance. The incoming alkyl halide will approach from the less sterically hindered face, which is generally anti to the benzyl group. This results in a diastereoselective alkylation, favoring the formation of the trans-2-alkyl-3-benzylcyclobutanone.

Table 3: Factors Influencing Stereochemical Control in Nucleophilic Additions to 3-Substituted Cyclobutanones

| Influencing Factor | Description | Predicted Outcome for Alkylation |

|---|---|---|

| Steric Hindrance | The bulky benzyl group at C3 shields one face of the enolate. | The electrophile (R-X) approaches from the opposite (anti) face, leading to the trans product. |

| Torsional Strain | Minimization of torsional strain in the transition state of the strained four-membered ring. | Favors an approach that leads to the thermodynamically more stable trans diastereomer. |

| Chelation Control | Not typically a factor unless the substituent at C3 and the base's counter-ion can form a chelate with the enolate oxygen. | Could potentially alter selectivity but is unlikely with a non-coordinating benzyl group. |

The use of strong, non-nucleophilic bases like LDA is crucial for the clean and complete formation of the kinetic enolate, preventing side reactions such as self-aldol condensation. libretexts.org The choice of the alkylating agent is generally restricted to primary or secondary halides to avoid competing E2 elimination reactions. libretexts.org

Mechanistic Investigations and Reaction Pathways

Elucidation of Catalytic Cycles

While specific catalytic cycles exclusively detailing the transformation of 3-benzylcyclobutanone are not extensively documented, plausible mechanisms can be inferred from studies on closely related substituted cyclobutanones, particularly in rhodium-catalyzed C-C bond activation processes. These reactions leverage the inherent ring strain of the cyclobutanone (B123998) core to drive the formation of new molecular scaffolds.

A representative catalytic cycle for such a transformation, like an intramolecular carboacylation, is proposed to initiate with the coordination of the rhodium(I) catalyst to the cyclobutanone. A key step involves the oxidative addition of the Rh(I) center into one of the C-C bonds adjacent to the carbonyl group, a process that relieves ring strain. This step is often regioselective, favoring cleavage of the less substituted C-C bond. This insertion forms a five-membered rhodacyclopentanone intermediate.

From this rhodacyclopentanone species, the cycle proceeds through migratory insertion of a tethered unsaturated group (e.g., an alkene) into the Rh-C bond. This is followed by reductive elimination, which forges a new C-C bond, creates the final polycyclic product, and regenerates the active Rh(I) catalyst, allowing it to re-enter the catalytic loop. Mechanistic studies on related systems have identified key intermediates, such as tricyclic lactones, supporting the viability of these carboacylation pathways.

Table 1: Proposed General Steps in Rh(I)-Catalyzed Carboacylation of a Substituted Cyclobutanone

| Step | Description | Intermediate Species |

| 1 | Catalyst Coordination | Rh(I)-Cyclobutanone Complex |

| 2 | Oxidative Addition (C-C Cleavage) | Rhodacyclopentanone |

| 3 | Migratory Insertion | Expanded Rhodacycle |

| 4 | Reductive Elimination | Polycyclic Product & Rh(I) Catalyst |

Understanding Regioselectivity and Stereoselectivity in Transformations

The outcomes of reactions involving this compound are critically dependent on factors that control regioselectivity (the site of bond formation or cleavage) and stereoselectivity (the spatial arrangement of atoms in the product).

Regioselectivity in Baeyer-Villiger Oxidation:

The Baeyer-Villiger oxidation, which converts cyclic ketones into lactones, is a classic example where regioselectivity is paramount. In the case of an unsymmetrical ketone like this compound, the oxidant (typically a peroxy acid) can insert an oxygen atom on either side of the carbonyl group. The outcome is governed by the migratory aptitude of the adjacent carbon atoms. Generally, the group that can better stabilize a positive charge is more likely to migrate. For this compound, the two possible products are γ-butyrolactones. The regioselectivity is determined by the preferential migration of either the C2 or C4 carbon. Studies on the closely related 3-phenylcyclobutanone (B1345705) show that the methylene (B1212753) carbon (C2) migrates in preference to the methine carbon (C4), a selectivity that can be influenced by the catalyst and reaction conditions.

Stereoselectivity in Hydride Reduction:

The reduction of the carbonyl group in this compound to a hydroxyl group creates a new stereocenter, leading to cis and trans diastereomers. The stereoselectivity of this transformation has been investigated in detail for the analogous compound, 3-phenylcyclobutanone, using various hydride reducing agents.

Experimental results demonstrate a strong preference for the formation of the cis-alcohol. This selectivity is observed irrespective of the steric bulk of the hydride reagent (e.g., NaBH₄ vs. L-Selectride) and can be further enhanced by conducting the reaction at lower temperatures or in less polar solvents. This high diastereoselectivity is attributed to the hydride preferentially attacking the carbonyl from the face opposite to the bulky phenyl or benzyl (B1604629) substituent (anti-facial attack), consistent with the principles of the Felkin-Anh model for nucleophilic addition to carbonyls.

Table 2: Diastereoselectivity in the Hydride Reduction of 3-Phenylcyclobutanone

| Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio |

| NaBH₄ | MeOH | -78 | >99:1 |

| NaBH₄ | MeOH | 25 | 98:2 |

| LiAlH₄ | THF | -78 | >99:1 |

| L-Selectride | THF | -78 | >99:1 |

Data from a study on the closely related 3-phenylcyclobutanone, which serves as a strong model for this compound.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient, high-energy species that are formed and consumed during the conversion of reactants to products. Their identification, often through spectroscopic methods or trapping experiments, is key to confirming a proposed reaction mechanism.

In the context of this compound, a likely reaction pathway, particularly under photochemical conditions, is the Norrish Type I cleavage. Upon absorption of UV light, the molecule can be excited to a singlet state, followed by intersystem crossing to a triplet state. This excited state can undergo homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group. This cleavage results in the formation of a 1,4-biradical intermediate.

This biradical is a versatile intermediate that can subsequently undergo several transformations:

Decarbonylation: Loss of a carbon monoxide (CO) molecule to form a cyclopropane (B1198618) derivative.

Intramolecular Disproportionation: Hydrogen atom transfer to form an unsaturated aldehyde.

Ring Closure: Re-formation of the cyclobutanone ring, which can lead to racemization or epimerization if chiral centers are present.

While direct spectroscopic observation of the 1,4-biradical from this compound is not reported, kinetic analyses of the photolysis of similar cyclic ketones, such as 2,3-dimethylcyclohexanone, have provided strong evidence for the existence of such discrete biradical intermediates.

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry provides powerful tools to map out reaction pathways, calculate the energies of intermediates and transition states, and rationalize observed selectivities.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and model reaction mechanisms. For reactions involving this compound and its analogs, DFT calculations have been instrumental in understanding stereoselectivity.

In the study of the hydride reduction of 3-phenylcyclobutanone, DFT calculations were used to model the transition states for both syn-facial (leading to the trans product) and anti-facial (leading to the cis product) hydride attack. The calculations revealed that the transition state corresponding to the anti-facial approach is lower in energy. Analysis of the transition state geometries indicated that torsional strain is a major factor favoring this pathway. Furthermore, for substituents containing heteroatoms, such as a benzyloxy group, repulsive electrostatic interactions were found to further destabilize the syn-facial attack pathway, providing a quantitative explanation for the high cis-selectivity observed experimentally.

DFT has also been applied to model the Baeyer-Villiger rearrangement, helping to elucidate the multi-step mechanism and rationalize the factors controlling the rate and regioselectivity of the migration step.

Quantum Chemical Calculations

Quantum chemical calculations, a broader category that includes DFT and other methods like Møller-Plesset perturbation theory (MP2), are fundamental to understanding reaction mechanisms at a molecular level. These methods are used to construct potential energy surfaces for a given reaction, identifying the lowest energy path from reactants to products.

For complex catalytic reactions, such as the asymmetric Baeyer-Villiger oxidation, quantum chemical calculations can model the interaction between the substrate (e.g., 3-substituted cyclobutanone), the oxidant, and the chiral catalyst. These calculations help to identify key non-covalent interactions (e.g., hydrogen bonding) in the transition state that are responsible for enantioselectivity, guiding the design of more effective catalysts.

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling encompasses a range of computational techniques used to build and manipulate molecular structures and simulate their behavior. In the context of reaction mechanisms, modeling is crucial for visualizing the three-dimensional structures of transition states.

For the hydride reduction of 3-substituted cyclobutanones, molecular modeling of the transition states shows the precise angle of nucleophilic attack and the conformational arrangement of the cyclobutane (B1203170) ring and its substituent. Non-covalent interaction (NCI) analysis, a technique that visualizes regions of steric clash and stabilizing interactions, can be applied to these models. This analysis has confirmed that the preference for the cis-alcohol product is largely driven by the avoidance of steric hindrance between the incoming hydride and the substituent on the cyclobutanone ring. These simulations provide a detailed, dynamic picture of the reaction pathway that complements experimental observations.

Applications in Organic Synthesis

Precursor for Complex Molecular Architectures

The inherent ring strain of the cyclobutane (B1203170) moiety in 3-benzylcyclobutanone makes it a reactive and valuable precursor for the construction of more complex molecular frameworks. Its strategic bond cleavages and rearrangements allow synthetic chemists to access a variety of carbocyclic and heterocyclic systems.

Synthesis of Hydantoin (B18101) Ring Compounds

While direct, single-step syntheses of hydantoin rings from this compound are not extensively documented, the chemical reactivity of the ketone functionality provides a plausible entry point to this important class of heterocycles. The Bucherer-Bergs reaction, a well-established method for hydantoin synthesis, typically utilizes aldehydes or ketones as starting materials. encyclopedia.pubresearchgate.netfrontiersin.org In this context, this compound could theoretically serve as the ketone component, reacting with a cyanide source (such as potassium cyanide) and ammonium (B1175870) carbonate to form a spiro-hydantoin.

This transformation would proceed through the initial formation of a cyanohydrin, followed by reaction with ammonia (B1221849) and subsequent intramolecular cyclization with carbon dioxide (derived from ammonium carbonate) to yield the spirocyclic hydantoin. The benzyl (B1604629) group at the 3-position would remain as a substituent on the cyclobutane ring of the final spiro-hydantoin product.

| Starting Material | Reagents | Product Class | Reaction Type |

| This compound | KCN, (NH4)2CO3 | Spiro-hydantoin | Bucherer-Bergs Reaction |

Synthesis of Lactones, including Gamma-Lactones and Lignan (B3055560) Derivatives

The Baeyer-Villiger oxidation is a powerful tool for the conversion of cyclic ketones into lactones, and this compound is a suitable substrate for this transformation. mdpi.com The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, leading to the expansion of the four-membered ring to a five-membered γ-butyrolactone. The regioselectivity of this oxidation is predictable, with the oxygen atom typically inserting on the more substituted side of the carbonyl group. In the case of this compound, this would lead to the formation of a γ-lactone bearing a benzyl group.

This approach is particularly relevant to the synthesis of lignan derivatives, a class of natural products with diverse biological activities, many of which contain a γ-butyrolactone core. nih.govnih.gov The benzyl substituent already present in this compound provides a key structural feature found in many dibenzylbutyrolactone lignans (B1203133). By employing this Baeyer-Villiger oxidation strategy, this compound can serve as a valuable precursor for the synthesis of various lignan lactones. Further synthetic modifications of the resulting lactone can then be employed to access a range of specific lignan natural products and their analogues. nih.gov

| Substrate | Reagent | Product | Reaction |

| This compound | Peroxy acid (e.g., m-CPBA) | 4-Benzyl-γ-butyrolactone | Baeyer-Villiger Oxidation |

Access to Substituted Thiophene (B33073) Derivatives

The synthesis of thiophene derivatives from this compound is a more complex transformation that would likely involve a multi-step sequence. A plausible route could involve the Gewald reaction, a well-known method for the synthesis of 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.orgumich.edu

In this hypothetical pathway, this compound would first undergo a Knoevenagel condensation with an α-cyanoester. The resulting α,β-unsaturated nitrile could then react with elemental sulfur, followed by intramolecular cyclization and tautomerization to afford a substituted 2-aminothiophene. The benzyl group would remain as a substituent on the newly formed thiophene ring. While direct examples with this compound are not prominent in the literature, the general applicability of the Gewald reaction to a wide range of ketones suggests its potential in this context.

| Starting Material | Key Reagents | Product Class | Key Reaction |

| This compound | α-Cyanoester, Sulfur, Base | 2-Aminothiophene derivative | Gewald Reaction |

Synthesis of Polycyclic and Spiro Systems

The strained four-membered ring of this compound makes it an excellent building block for the construction of both polycyclic and spirocyclic systems.

Polycyclic Systems: Cycloaddition reactions, such as the Diels-Alder reaction, can be employed to construct polycyclic frameworks. Although cyclobutanones themselves are not typical dienophiles, their derivatives can participate in such reactions. For instance, conversion of this compound to a more reactive enone derivative could facilitate its participation in [4+2] cycloadditions with dienes to form polycyclic structures. organic-chemistry.org Furthermore, transition metal-catalyzed C-C bond activation of the cyclobutanone (B123998) ring can lead to the formation of larger rings, which can then be further elaborated into polycyclic systems. nih.gov

Spiro Systems: this compound is a direct precursor to spirocyclic compounds. The carbonyl group can serve as a site for the formation of a new ring that shares a single carbon atom (the spiro center) with the cyclobutane ring. For example, reaction with a bifunctional nucleophile, such as a diamine or a diol, can lead to the formation of spiro-heterocycles. Additionally, reactions involving ylides can be used to construct spirocyclic carbocycles. beilstein-journals.orgnih.gov The synthesis of spiro-annulated cyclobutane derivatives has been achieved through methods like ketene (B1206846) [2+2] cycloaddition followed by ring-rearrangement metathesis. nih.gov

Role in the Synthesis of Biologically Relevant Intermediates

The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules. The cyclobutane ring itself is a feature of several natural products and pharmaceuticals, imparting conformational rigidity that can be beneficial for binding to biological targets. researchgate.netopenmedicinalchemistryjournal.com

The ability to synthesize γ-lactones from this compound is particularly significant, as this core structure is found in numerous bioactive natural products, including many lignans with anticancer, antiviral, and anti-inflammatory properties. nih.govnih.gov Furthermore, the potential to generate substituted thiophenes and hydantoins opens up avenues to other classes of medicinally important compounds. umich.edu

The versatility of this compound as a starting material allows for the introduction of various functional groups and stereocenters, making it a valuable intermediate in the synthesis of complex and diverse libraries of compounds for drug discovery and development.

Development of Novel Synthetic Methodologies, such as C-C Bond Activation

The inherent strain energy of the cyclobutane ring in this compound makes it an ideal substrate for the development and study of novel synthetic methodologies, particularly those involving the activation and cleavage of carbon-carbon (C-C) bonds. Transition metal catalysis has emerged as a powerful tool for the selective activation of the relatively inert C-C bonds of cyclobutanones. researchgate.netrsc.orgnih.gov

Rhodium and nickel complexes have been shown to effectively catalyze the ring-opening of cyclobutanones, generating metallacyclic intermediates that can be trapped by various coupling partners. rsc.orgnih.gov This strategy allows for the construction of larger ring systems and the introduction of new functional groups. For instance, the nickel-catalyzed C-C bond activation of cyclobutanones followed by trapping with carbon dioxide provides a direct route to valuable carboxylic acid derivatives. rsc.orgnih.gov

These studies on C-C bond activation not only provide new synthetic routes to complex molecules but also contribute to a fundamental understanding of the reactivity of strained ring systems. The use of this compound in such studies allows for the investigation of the electronic and steric effects of the benzyl substituent on the course of the reaction.

| Catalyst Type | Reaction Type | Potential Products |

| Rhodium(I) complexes | C-C Bond Activation/Carboacylation | Fused and bridged ring systems |

| Nickel(0) complexes | C-C Bond Activation/Carboxylation | Carboxylic acid derivatives |

Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the cyclobutanone (B123998) ring.

Aromatic Protons: The five protons on the phenyl ring are expected to appear in the range of δ 7.20-7.40 ppm as a multiplet.

Benzylic and Cyclobutane (B1203170) Protons: The protons on the cyclobutanone ring and the benzylic CH₂ group would show more complex patterns due to spin-spin coupling. The benzylic protons (PhCH₂) would likely appear as a doublet. The methine proton (CH) at position 3 of the cyclobutanone ring, being adjacent to the benzyl group, would be a multiplet. The protons on the cyclobutanone ring at position 2 and 4 (CH₂) would also present as multiplets.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org

Carbonyl Carbon: The most downfield signal would be the carbonyl carbon (C=O) of the cyclobutanone ring, typically appearing in the range of δ 205-220 ppm. libretexts.org

Aromatic Carbons: The carbons of the phenyl ring would show signals between δ 125-150 ppm. libretexts.orgoregonstate.edu

Aliphatic Carbons: The benzylic carbon (PhCH₂) and the carbons of the cyclobutanone ring would appear in the upfield region of the spectrum. The benzylic carbon is expected around 40-55 ppm. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Benzylcyclobutanone This table is generated based on typical chemical shift values for similar functional groups and structures.

View Data

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C=O (C1) | - | ~ 210 |

| CH₂ (C2/C4) | Multiplet | ~ 45 |

| CH (C3) | Multiplet | ~ 35 |

| Ph-C H₂ | Doublet | ~ 40 |

| C (ipso) | - | ~ 138 |

| C (ortho) | Multiplet (7.2-7.4) | ~ 129 |

| C (meta) | Multiplet (7.2-7.4) | ~ 128 |

| C (para) | Multiplet (7.2-7.4) | ~ 126 |

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method to determine the enantiomeric excess (ee) of a chiral sample. nih.gov This technique typically involves the use of a chiral resolving agent, which can be a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.netnih.gov

The agent interacts with the enantiomers of this compound to form transient diastereomeric complexes. researchgate.net These complexes are diastereomers and, as such, have different magnetic environments. This difference results in the separation of NMR signals for the two enantiomers, allowing for the quantification of their relative amounts by integrating the corresponding peaks. nih.gov For a ketone like this compound, chiral lanthanide shift reagents or chiral acids could be employed as CSAs to induce chemical shift differences between the enantiomers in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. rsc.org The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent and diagnostic peak would be the strong absorption from the carbonyl (C=O) group stretch. For a cyclobutanone, this band typically appears at a high wavenumber, around 1780 cm⁻¹, due to the increased ring strain. Other expected absorptions include:

Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aliphatic C-H Stretch: Medium to strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Stretch: Medium, sharp bands in the 1450-1600 cm⁻¹ region.

Table 2: Expected Characteristic IR Absorption Bands for this compound

View Data

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Cyclobutanone) | Stretch | ~ 1780 | Strong, Sharp |

| Aromatic C-H | Stretch | 3030 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium, Sharp |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. libretexts.org For this compound (C₁₁H₁₂O), the calculated molecular weight is approximately 160.21 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 160.

The fragmentation pattern provides valuable structural information. Key fragmentation pathways for ketones often involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). miamioh.edulibretexts.org For this compound, significant fragmentation is also expected from the cleavage of the benzyl group.

Loss of Benzyl Radical: Cleavage of the C3-benzyl bond would result in the loss of a benzyl radical (•CH₂Ph, mass 91), leading to a fragment ion at m/z = 69.

Formation of Tropylium (B1234903) Ion: The benzyl cation formed can rearrange to the very stable tropylium ion, which would give a prominent peak at m/z = 91. This is a very common fragment for compounds containing a benzyl group. chemguide.co.uk

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group in the cyclobutanone ring would also lead to characteristic fragment ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

View Data

| m/z | Identity of Fragment |

| 160 | Molecular Ion [M]⁺ |

| 91 | Tropylium Ion [C₇H₇]⁺ |

| 69 | [M - C₇H₇]⁺ |

Chromatography Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for the separation and purification of compounds from reaction mixtures and for assessing their purity.

Column chromatography is a standard and widely used technique for the purification of organic compounds on a preparative scale. miamioh.edulibretexts.org For this compound, a non-polar compound with a polar ketone group, silica (B1680970) gel is a suitable stationary phase. researchgate.net

The separation is achieved by eluting the compound through the silica gel column with a mobile phase, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) (EtOAc). orgsyn.org The crude product is loaded onto the top of the column, and the solvent mixture is passed through. miamioh.edu By gradually increasing the polarity of the eluent (e.g., from 5% EtOAc in hexanes to 20% EtOAc in hexanes), compounds with different polarities can be separated. The fractions are collected sequentially and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure this compound. libretexts.org

Table 4: Mentioned Chemical Compounds

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. Its application to this compound allows for both the assessment of purity (analytical scale) and the isolation of the compound from reaction mixtures or impurities (preparative scale).

In analytical HPLC, the primary goal is to achieve high resolution, peak symmetry, and reliable quantification. nih.gov For a compound like this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (often C18- or C8-silica) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the aromatic ring and the ketone group, UV detection is a highly effective and common method for this compound, with a wavelength typically set around 254 nm to detect the benzyl moiety. The enantiomeric excess of chiral cyclobutanone derivatives can be determined effectively using HPLC with a chiral stationary phase. nih.gov

Preparative HPLC operates on the same principles but is designed to handle much larger sample loads to isolate and purify the target compound. lcms.cz The objective shifts from generating data to recovering a significant quantity of the purified substance. nih.gov When scaling up an analytical method for this compound to a preparative scale, the column diameter is increased significantly, and the flow rates are adjusted proportionally to maintain separation efficiency while maximizing throughput. peptide.com Gradient elution, where the mobile phase composition is changed over time, is often used in both analytical and preparative HPLC to ensure good resolution of all components in a mixture. hplc.eu

Below are representative tables detailing typical parameters for both analytical and preparative HPLC methods that could be applied to this compound.

Table 1: Representative Analytical HPLC Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water (HPLC Grade) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient | Start at 50% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C (Ambient) |

Table 2: Representative Preparative HPLC Parameters for this compound Purification

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 21.2 x 250 mm, 5-10 µm particle size) |

| Mobile Phase A | Water (HPLC Grade) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient | Optimized based on analytical run, e.g., 60-85% B over 30 minutes |

| Flow Rate | 20.0 mL/min |

| Detection | UV at 254 nm (using a flow cell with a splitter) |

| Sample Loading | 50-200 mg dissolved in a minimal amount of mobile phase |

| Fraction Collection | Triggered by UV signal threshold corresponding to the target peak |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. jmchemsci.com It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. The parent compound, cyclobutanone, is a volatile liquid, making it an ideal candidate for GC analysis. wikipedia.org While this compound has a higher molecular weight and boiling point due to the benzyl group, it is still sufficiently volatile for analysis by GC, especially when coupled with mass spectrometry (GC-MS).

The GC-MS technique is highly effective for the analysis of substituted cyclobutanones. mdpi.org In a typical GC-MS analysis of this compound, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, usually helium or nitrogen) onto a capillary column. The column's inner surface is coated with a stationary phase, and separation occurs as different compounds travel through the column at different rates based on their boiling points and interactions with the stationary phase.

For this compound, a nonpolar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms), would be appropriate. A temperature program, where the column temperature is gradually increased, is used to ensure the elution of both more volatile impurities and the less volatile target compound in a reasonable time with good peak shape. The mass spectrometer detector then fragments the eluting molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a "molecular fingerprint" for identification. This method has been successfully used to identify various 2-alkylcyclobutanones in research contexts. researchgate.net

Table 3: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| GC System | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injection Volume | 1 µL |

| Oven Program | Initial temp 80 °C, hold 2 min; ramp at 15 °C/min to 280 °C, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For a compound like this compound, which may be a solid or a liquid at room temperature, this technique would require the growth of a suitable single crystal. The analysis of this crystal would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

The principle of single-crystal XRD involves irradiating a crystal with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms within the crystal lattice. By analyzing this pattern, the exact positions of each atom in the molecule can be determined, confirming the compound's connectivity and stereochemistry.

While a specific crystal structure for this compound is not publicly available, XRD has been successfully used to determine the structures of other cyclobutane and cyclobutanone derivatives. nih.govresearchgate.net For instance, the crystal structure of the parent compound, cyclobutanone, has been determined, providing a reference for the geometry of the four-membered ring. nih.gov Such an analysis for this compound would definitively establish the puckering of the cyclobutane ring and the orientation of the benzyl substituent relative to the ketone. This information is invaluable for understanding steric and electronic effects within the molecule.

Table 4: Representative Crystallographic Data for Cyclobutanone (as an example) Note: This data is for the parent compound, cyclobutanone, and serves as an illustration of the type of information obtained from an XRD study. nih.gov

| Parameter | Value |

|---|---|

| CCDC Number | 819305 |

| Chemical Formula | C₄H₆O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.108 |

| b (Å) | 9.771 |

| c (Å) | 7.086 |

| β (°) | 107.56 |

| Volume (ų) | 403.4 |

Compound Names

Future Directions and Emerging Research Areas

Development of Advanced Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis and functionalization of strained four-membered rings such as 3-benzylcyclobutanone present unique challenges due to high ring strain, which can lead to undesired side reactions like ring-opening. nih.gov Future research will heavily focus on creating advanced catalytic systems that can precisely control reactivity and selectivity, particularly for constructing stereogenic centers.

Key research thrusts include:

Organometallic Catalysis: The use of transition metals like palladium has been effective in the enantioselective α-alkylation of cyclobutanones. nih.gov Future work will likely explore a broader range of transition-metal catalysts, including those based on rhodium, iridium, and copper, to achieve novel transformations. Innovations in ligand design will be crucial for fine-tuning the electronic and steric properties of the catalyst to control the regio-, diastereo-, and enantioselectivity of reactions involving this compound. longdom.org

Organocatalysis: Metal-free, organocatalyzed approaches are gaining traction as environmentally friendly alternatives. researchgate.net For this compound, developing chiral organocatalysts for asymmetric aldol (B89426), Mannich, and Michael reactions could provide efficient routes to highly functionalized and enantioenriched cyclobutane (B1203170) derivatives. Boronic acid-modified proline catalyst systems, for example, have shown enhanced reactivity and selectivity in asymmetric aldol reactions and could be adapted for cyclobutanone (B123998) substrates. chemrxiv.org

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. The application of biocatalysts, such as engineered ketoreductases or transaminases, for the stereoselective synthesis or modification of this compound represents a significant area for growth. This approach aligns with green chemistry principles by utilizing renewable catalysts in aqueous media.

| Catalytic System | Reaction Type | Potential Advantages for this compound | Reference |

|---|---|---|---|

| Palladium with PHOX Ligands | Asymmetric Allylic Alkylation | Construction of α-quaternary stereocenters with high enantioselectivity. | nih.gov |

| Copper(II) Triflate/TIPSCl | Three-Component Mannich Reaction | Direct synthesis of β-acylamino cyclobutanones under solvent-free conditions. | rsc.org |

| Chiral Dual-Hydrogen-Bond Donors | Protio-semipinacol Ring Expansion | Enantioselective conversion of vinylic cyclopropyl alcohols to α-quaternary cyclobutanones. | organic-chemistry.org |